Monoisopropyl Fumarate

Description

Contextualization within the Fumaric Acid Ester Family

Fumaric acid esters encompass a range of compounds where one or both of the carboxylic acid groups of fumaric acid are converted into an ester. This family includes well-known members such as dimethyl fumarate (B1241708) (DMF) and monoethyl fumarate (MEF), which have been investigated for various applications. dermnetnz.orgactadermatovenerologicacroatica.hr Monoisopropyl fumarate is specifically a monoester, meaning only one of the carboxylic acid groups is esterified with an isopropyl group. This structural feature imparts specific solubility and reactivity characteristics to the molecule. Other related compounds include diroximel fumarate, which is a precursor to monomethyl fumarate (MMF), the active metabolite of several approved fumarate-based therapies. nih.gov

The chemical properties of this compound are outlined in the table below:

| Property | Value |

| Chemical Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 48 °C |

| CAS Number | 7529-87-5 |

| Synonyms | Fumaric Acid Monoisopropyl Ester, Isopropyl Hydrogen Fumarate |

Sources: nih.govcymitquimica.comchemicalbook.comaksci.comtcichemicals.com

Historical Perspectives in Chemical Research Pertaining to Fumarate Esters

The scientific investigation of fumaric acid and its derivatives dates back to the mid-20th century. Fumaric acid itself was first prepared from succinic acid. wikipedia.org The use of fumaric acid esters in a therapeutic context was first proposed in the late 1950s by a German chemist. dermnetnz.orgnih.gov Early research was driven by the hypothesis that certain conditions might be linked to a biochemical defect in the citric acid cycle. dermnetnz.org

In the 1980s, more standardized oral formulations of FAEs were developed, primarily containing dimethylfumarate and monoethylfumarate salts. actadermatovenerologicacroatica.hr These early formulations paved the way for more detailed clinical research into the efficacy and mechanisms of action of FAEs. dermnetnz.org The development of Fumaderm®, a mixture of DMF and salts of MEF, for the treatment of psoriasis in Germany in 1994 marked a significant milestone in the history of FAEs. dermnetnz.orgactadermatovenerologicacroatica.hr This historical context is crucial for understanding the evolution of research that eventually led to the investigation of other fumarate esters, including this compound.

Current Research Landscape and Emerging Directions for this compound

Current research on fumaric acid esters is multifaceted, exploring their potential in a variety of fields beyond their initial applications. While much of the clinical focus has been on dimethyl fumarate for conditions like psoriasis and multiple sclerosis, the broader family of FAEs continues to be a subject of scientific inquiry. nih.govresearchgate.netnih.gov

Research into this compound specifically is often in the context of its use as a chemical intermediate or building block. For example, it has been used in the synthesis of other complex molecules, such as in the preparation of fumaric acid monoester chlorides and in the asymmetric synthesis of aspartic acid derivatives. google.comresearchgate.net It has also been mentioned in the context of creating conjugates for targeted drug delivery research. nih.gov

Emerging research directions for fumarates in general include their potential application in treating other inflammatory and neurodegenerative diseases, as well as their use in materials science for creating biodegradable scaffolds for tissue engineering. nih.govresearchgate.net The immunomodulatory and antioxidant properties of FAEs, primarily attributed to the activation of the Nrf2 pathway, are a key area of ongoing investigation. researchgate.netdrugbank.com While direct research into the therapeutic applications of this compound is less extensive than that of dimethyl fumarate, its role as a precursor and its unique chemical properties suggest potential for future exploration in various scientific domains. patsnap.comresearchgate.net

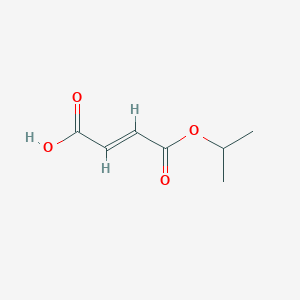

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-oxo-4-propan-2-yloxybut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUIHQFQLSWYED-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7529-87-5 | |

| Record name | Monoisopropyl Fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Monoisopropyl Fumarate

Established Synthetic Pathways for Monoisopropyl Fumarate (B1241708)

The synthesis of monoisopropyl fumarate, and monoalkyl fumarates in general, is primarily achieved through two well-established chemical strategies: the direct esterification of fumaric acid or its precursor, maleic anhydride (B1165640), and the isomerization of the corresponding maleate (B1232345) monoester.

Esterification Reactions for Monoalkyl Fumarates

The most direct route to monoalkyl fumarates is the Fischer esterification of fumaric acid with the corresponding alcohol under acidic catalysis. However, due to the low solubility and slow reaction rate of fumaric acid, a more common and efficient industrial method begins with maleic anhydride.

A typical synthesis involves the reaction of maleic anhydride with an alcohol, such as isopropanol (B130326), to form the monoalkyl maleate. This intermediate is then isomerized to the more stable trans-isomer, the monoalkyl fumarate. A specific method for producing this compound involves dissolving maleic anhydride and a catalytic amount of iodine in a solvent, then adding isopropanol dropwise at an elevated temperature (e.g., 160°C). After the reaction, minor amounts of fumaric acid are filtered out, and the this compound is purified by distillation. This process can yield a product with a melting point of 50-51°C.

The reactivity of the alcohol decreases as its chain length increases, necessitating longer reaction times or higher temperatures. For instance, reacting maleic anhydride with methanol (B129727) at 30°C may take 30 minutes, while the reaction with n-butanol can take 450 minutes.

Isomerization Approaches for Fumaric Acid Derivatives

The conversion of the cis-isomer (maleate) to the trans-isomer (fumarate) is a critical step in these synthetic pathways. This isomerization is typically catalyzed and can be performed on maleic acid itself before esterification or on the monoalkyl maleate intermediate.

Various catalysts are effective for this transformation:

Acid Catalysis : Heating maleic acid in the presence of a strong acid like concentrated hydrochloric acid is a common laboratory method for isomerization to fumaric acid.

Thiourea-based Catalysts : Thiourea and its derivatives, such as 2-imidazolidinethione, in the presence of an acid like methanesulfonic acid, can effectively catalyze the isomerization of monoalkyl maleates to their corresponding fumarates.

Halogen-based Catalysts : Bromine or iodine can serve as catalysts for the isomerization. For example, monoalkyl fumarates can be produced by isomerizing the corresponding maleate using bromine (Br₂) or iodine (I₂) as the catalyst. Another method uses carboxylic acid chlorides to facilitate the isomerization in an aromatic hydrocarbon medium like toluene (B28343) or xylene.

The choice of method depends on the scale of the reaction and the specific substrate, as some catalysts may cause hydrolysis of the ester bond under certain conditions.

Synthesis of Advanced this compound Derivatives

The functional groups on this compound—the carboxylic acid and the double bond—provide reactive sites for further structural modifications, enabling the synthesis of a wide range of advanced derivatives for various applications.

Structural Modifications and Functionalization Strategies

The structure of this compound can be modified at either the carboxylic acid terminus or the internal double bond.

Reactions at the Carboxyl Group : The carboxylic acid can be converted into other functional groups. For instance, it can be reacted with thionyl chloride to produce the corresponding acid chloride, isopropylfumaroyl chloride. This reactive intermediate can then be used to form amides or other esters. For example, reacting isopropylfumaroyl chloride with dimethylethanolamine yields isopropyl-2-(dimethylamino)ethyl fumarate. google.com

Reactions at the Double Bond : The electron-deficient double bond of fumarate esters is susceptible to nucleophilic attack, particularly through Michael (conjugate) additions. This allows for the introduction of various substituents at the carbon backbone. For example, monoalkyl- and monoarylcuprates can add across the double bond of a chiral fumarate, a reaction facilitated by additives like iodotrimethylsilane (B154268) (TMSI), to produce substituted succinates with high diastereoselectivity.

These modifications are crucial for creating molecules with specific physical or biological properties. For example, introducing a silicon-containing alkyl group can enhance oxygen permeability, a desirable trait for materials used in ophthalmic lenses. google.com

Design and Preparation of Prodrugs and Targeted Conjugates

Monoalkyl fumarates, such as monomethyl fumarate (MMF), are known for their therapeutic effects, particularly in treating conditions like psoriasis and multiple sclerosis. nih.govepo.org To improve delivery, stability, or targeting, these active molecules are often incorporated into prodrugs or conjugates.

A common strategy involves esterifying the remaining carboxylic acid of a monoalkyl fumarate with another molecule, which could be another drug or a targeting moiety. For instance, monomethyl fumarate has been conjugated to the anti-inflammatory steroid dexamethasone (B1670325) via an ester linkage to create a mutual prodrug. nih.gov This approach aims to deliver both therapeutic agents to the same target in an optimal ratio. nih.gov

Similarly, monoalkyl fumarates can be linked to carrier molecules to target specific cells or tissues. In one study, esters of monomethyl fumarate were prepared with macrolides derived from azithromycin, which are known to accumulate in immune cells. nih.gov This strategy targets the fumarate to immune cells, potentially enhancing its therapeutic effect and providing insights into its biological mechanism. nih.gov The design of these conjugates is complex, as the linkage must be stable in circulation but cleavable in vivo to release the active drug. epo.orggoogle.com

Polymerization and Crosslinking Chemistry of this compound

The carbon-carbon double bond in this compound allows it to act as a monomer in polymerization reactions. Fumaric acid esters are known to participate in radical polymerization, although they can sometimes polymerize unintentionally under the high temperatures used for esterification. google.com

Polymers derived from fumarates, known as poly(fumarate)s, possess properties like high thermal stability and chain rigidity. researchgate.net this compound can be polymerized, typically using a free-radical initiator like benzoyl peroxide, in a neat liquid state to form poly(this compound). google.com This polymer can then be hydrolyzed to produce poly(fumaric acid). google.com

Monoalkyl fumarates are also valuable as functional end-groups on oligomers, which can then be crosslinked to form polymer networks. For example, oligomers can be functionalized with fumaric acid monoethyl ester (FAME) and then crosslinked using UV irradiation in the presence of a photo-initiator. nih.govutwente.nl These crosslinked networks can form hydrogels, and their properties, such as hydrophilicity and degradation rate, can be controlled by copolymerizing the fumarate-functionalized macromers with other vinyl monomers like N-vinyl pyrrolidone (NVP) and vinyl acetate (B1210297) (VAc). nih.gov Such biodegradable polymer networks are actively researched for applications in drug delivery. nih.govutwente.nl

Radical Polymerization Mechanisms of Fumaric Acid Derivatives

Generally, 1,2-disubstituted ethylenes, a class to which fumaric acid derivatives belong, are resistant to radical homopolymerization due to the significant steric hindrance posed by the substituents on the double bond. However, a notable exception to this rule is the radical polymerization of dialkyl fumarates and other derivatives bearing bulky substituents. tandfonline.com

The polymerization is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or azocyclohexanecarbonitrile (ACN). tandfonline.com The resulting polymers consist of a substituted polymethylene structure and are often characterized by their rigidity and high thermal stability. tandfonline.comrsc.orgresearchgate.net While specific studies on this compound are less common in the provided literature, the principles derived from closely related compounds, such as diisopropyl fumarate (DIPF), are applicable. The isopropyl group is considered a bulky substituent, suggesting that its derivatives can undergo radical polymerization.

Table 1: Radical Polymerization of Various Fumaric Acid Derivatives This table illustrates the effect of substituent bulkiness on the polymerization results, as described in the literature. Data is for representative compounds.

Role as a Crosslinking Agent in Polymeric Systems

This compound is identified in technical literature as a compound that can function as a crosslinking agent. justia.comgoogleapis.com Crosslinking agents are crucial additives used to modify the properties of polymeric materials by creating a three-dimensional network structure. specialchem.com These agents work by forming covalent bonds that link individual polymer chains together. specialchem.comhengdasilane.com

The introduction of crosslinks into a polymer matrix leads to significant changes in the material's properties. Key improvements include enhanced mechanical strength, greater thermal stability, and increased resistance to chemicals and solvents. specialchem.comhengdasilane.com The resulting crosslinked polymer is typically more robust and durable than its non-crosslinked counterpart. specialchem.com This process transforms thermoplastic materials, which can be repeatedly melted and reshaped, into thermosets, which are permanently set once cured.

The utility of crosslinking agents is widespread across various industries. hengdasilane.com They are integral to the production of high-performance plastics and rubbers, durable coatings and adhesives, and advanced composite materials where they help to strengthen the bond between fibers and the polymer matrix. hengdasilane.com The bifunctional nature of this compound, possessing both a polymerizable double bond and a carboxylic acid group, allows it to be incorporated into a polymer backbone and subsequently participate in crosslinking reactions, making it a versatile component in material design.

Table 2: Mentioned Chemical Compounds

Advanced Analytical and Spectroscopic Characterization of Monoisopropyl Fumarate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating the components of a mixture, allowing for their individual quantification and analysis. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable in the study of monoisopropyl fumarate (B1241708) and its derivatives.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally sensitive compounds like monoisopropyl fumarate. Several HPLC methods have been developed for the analysis of related fumarate compounds, which can be adapted for MIPF. researchgate.netsaudijournals.com These methods typically utilize a reverse-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. asianpubs.orgresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector at a specific wavelength. researchgate.netasianpubs.org

For instance, a validated HPLC method for a similar compound, bisoprolol (B1195378) fumarate, employed a C18 column with a mobile phase of water, methanol (B129727), and acetonitrile, with UV detection at 225 nm. researchgate.net Another method for mycophenolate mofetil, a more complex molecule, used a C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer at a flow rate of 0.7 mL/min and detection at 216 nm. asianpubs.org The development of a robust HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity. The linearity of the method would be established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. bvsalud.org

A key application of HPLC is in the synthesis of related compounds, such as tenofovir (B777) disoproxil fumarate, where it is used to monitor the reaction and assess the purity of the final product. google.com

Table 1: Exemplary HPLC Parameters for Fumarate Compound Analysis

| Parameter | Setting 1 | Setting 2 |

| Column | C18 (4.6 mm x 150 mm, 5 µm) asianpubs.org | Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (65:35 v/v) asianpubs.org | Water:Methanol:Acetonitrile (50:30:20 v/v/v) researchgate.net |

| Flow Rate | 0.7 mL/min asianpubs.org | 1.0 mL/min researchgate.net |

| Detection | UV at 216 nm asianpubs.org | UV at 225 nm researchgate.net |

| Column Temperature | Ambient | 25°C researchgate.net |

This table presents a compilation of typical parameters and does not represent a single, specific method for this compound.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com While this compound itself may have limited volatility, GC analysis can be employed for its volatile derivatives or for monitoring related volatile species in a sample. For instance, GC has been used to determine the purity of related fumaric acid esters and their precursors. google.com The technique is also suitable for the analysis of mono-methyl fumarate. sigmaaldrich.com

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. sigmaaldrich.com The purity of this compound can be assessed by GC, with some suppliers specifying a purity of greater than 97.0% as determined by this method. tcichemicals.comtcichemicals.com

GC analysis has been successfully applied in the production of fumaric acid monoester chlorides, where it was used to determine the purity of the synthesized products. google.com For example, the purity of monoisopropyl chloride fumarate was determined to be 95% by GC analysis. google.com

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation of molecules and the identification of their metabolites. currenta.de

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing complex mixtures. nih.govijprajournal.com This approach combines the separation power of LC with the mass analysis capabilities of MS/MS, allowing for the confident identification and quantification of compounds, even at low concentrations. ijprajournal.com LC-MS/MS has been effectively used for the analysis of various compounds in complex matrices, such as plant growth regulators in fruits. acs.org

In the context of this compound, LC-MS/MS would be invaluable for identifying and characterizing its metabolites in biological samples. The initial LC separation would isolate the metabolites from the biological matrix, and the subsequent MS/MS analysis would provide structural information based on their fragmentation patterns. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments. currenta.de

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools in analytical chemistry. nih.govnumberanalytics.com Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry-quadrupole time-of-flight (HPLC-MS-QTOF) are prominent examples.

GC-MS combines the separation capabilities of GC with the detection power of MS. ijprajournal.com This technique is particularly useful for the analysis of volatile and semi-volatile compounds. currenta.de While direct GC-MS analysis of this compound may be challenging due to its polarity, derivatization to a more volatile form could be employed. GC-MS has been used for the screening of potential migrants from food can coatings, including fumarate derivatives. nih.gov

HPLC-MS-QTOF is a high-resolution mass spectrometry technique that provides very accurate mass measurements, typically with an error of less than 5 ppm. bruker.com This high mass accuracy allows for the confident determination of the elemental composition of a molecule. currenta.debruker.com The combination of HPLC with QTOF-MS is a powerful tool for the analysis of complex mixtures and the identification of unknown compounds. chromatographyonline.comlabcompare.com This technique would be highly beneficial for the detailed structural characterization of this compound and its derivatives, providing precise mass information for both the parent molecule and its fragments. massspeclab.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Spectroscopic Methods for Molecular Structure and Purity Analysis

Spectroscopic methods are essential for elucidating the molecular structure and assessing the purity of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. ¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule and their connectivity. For a related compound, monoisopropyl chloride fumarate, ¹H-NMR analysis confirmed the presence of the isopropyl group and the fumaric acid skeleton. google.com The proton NMR spectrum of this compound is expected to conform to its structure. aliyuncs.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rtilab.com The FTIR spectrum of a compound provides a unique "fingerprint" that can be used for identification and purity assessment. rtilab.com For fumarate derivatives, FTIR analysis can reveal characteristic peaks, such as the disappearance of the -CH=CH- peak after crosslinking in poly(ε-caprolactone fumarate) networks. researchgate.net FTIR analysis has also been used to confirm the presence of key functional groups in plant extracts containing related compounds. aaem.pl

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

The most prominent features in the IR spectrum are the stretching vibrations of the C=O (carbonyl) and O-H groups.

C=O Stretching: As an α,β-unsaturated ester, this compound exhibits a strong C=O stretching absorption band. Conjugation between the carbonyl group and the C=C double bond lowers the bond order of the C=O bond, causing the absorption to occur at a lower wavenumber (frequency) compared to a non-conjugated ester (which typically appears around 1750 cm⁻¹). spcmc.ac.inuobabylon.edu.iq Therefore, the ester carbonyl stretch is expected in the range of 1720-1730 cm⁻¹. spcmc.ac.in The carboxylic acid carbonyl also contributes to absorption in this region.

O-H Stretching: The carboxylic acid functional group gives rise to a very broad O-H stretching band that covers a wide range, typically from 2500 to 3300 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond appears in the region of 1640-1650 cm⁻¹. spcmc.ac.in

C-O Stretching: Strong C-O stretching absorption bands for the ester and carboxylic acid are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. uobabylon.edu.iq

=C-H Bending: The trans-substituted olefinic group shows a characteristic out-of-plane bending vibration around 980 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong | |

| Ester/Carboxylic Acid | C=O Stretch | 1720 - 1730 | Strong | spcmc.ac.inuobabylon.edu.iq |

| Alkene | C=C Stretch | 1640 - 1650 | Medium | spcmc.ac.in |

| Alkene | =C-H Stretch | ~3080 | Medium | spcmc.ac.in |

| Ester/Carboxylic Acid | C-O Stretch | 1000 - 1300 | Strong | uobabylon.edu.iq |

| Alkene (trans) | =C-H Bend (out-of-plane) | ~980 | Strong |

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. researchgate.net A chromophore is the part of a molecule responsible for its absorption of UV or visible light. researchgate.net

The primary chromophore in this compound is the α,β-unsaturated carbonyl system (C=C-C=O). This conjugated system allows for electronic transitions, specifically π → π* transitions, which occur at wavelengths that are readily measurable by UV-Vis spectrophotometers. uobabylon.edu.iqhnue.edu.vn

In isolated, non-conjugated systems, the π → π* transitions of alkenes and the n → π* transitions of carbonyl compounds occur at shorter wavelengths, often below the typical measurement range of 200 nm. uobabylon.edu.iq However, conjugation in the fumarate structure lowers the energy required for the π → π* transition, shifting the maximum absorption wavelength (λmax) to a longer, more easily observable wavelength, a phenomenon known as a bathochromic or red shift. bspublications.net The typical carbonyl compound also undergoes an n → π* transition, which is generally of lower intensity than the π → π* transition. hnue.edu.vn

For α,β-unsaturated esters like this compound, the strong π → π* transition is typically observed in the 200-250 nm region of the UV spectrum. The exact position of the λmax can be influenced by the solvent used for the analysis. bspublications.net

Interactive Data Table: Electronic Transitions in this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Intensity (Molar Absorptivity, ε) | Reference |

| α,β-Unsaturated Ester | π → π | 200 - 250 | High (>10,000) | hnue.edu.vnbspublications.net |

| Carbonyl | n → π | ~280 - 300 | Low (10-100) | hnue.edu.vn |

Biological Activities and Molecular Mechanisms in Preclinical Models

Cellular and Subcellular Mechanisms of Action

The therapeutic effects of Monomethyl Fumarate (B1241708) are attributed to its interaction with multiple cellular and subcellular pathways, leading to a modulation of inflammatory and oxidative stress responses.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

A primary mechanism of MMF is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. nih.govnih.gov MMF, and its precursor DMF, are known to interact with cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1). nih.gov KEAP1 is a repressor protein that, under normal conditions, targets Nrf2 for degradation. The modification of KEAP1 by fumarates disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2. nih.govscispace.com

Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes. frontiersin.org This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase-1 (NQO1) and heme-oxygenase-1 (HO-1). nih.govfrontiersin.org Studies in human peripheral blood mononuclear cells (PBMCs) have shown that both DMF and MMF can induce the expression of these Nrf2 target genes, with DMF being a more potent inducer in some ex vivo models. nih.gov The activation of this pathway confers cellular protection against oxidative stress, which is a key pathological feature in many inflammatory and neurodegenerative diseases. nih.gov

| Compound | Model System | Key Finding | Reference |

|---|---|---|---|

| Dimethyl Fumarate (DMF) | Human Astrocytes | Induces greater Nrf2 protein accumulation compared to MEF. | plos.org |

| Monomethyl Fumarate (MMF) | Human PBMCs (ex vivo) | Induces NQO1 and HO1 gene expression. | nih.gov |

| Dimethyl Fumarate (DMF) | HEK293 cells expressing Keap1 | Results in robust modification of specific cysteine residues on Keap1. | nih.govneurology.org |

| Monomethyl Fumarate (MMF) | Mouse Model of Cerebral Ischemia | Protective effects were abolished in Nrf2 knockout mice, indicating the pathway is required for its beneficial effects. | nih.gov |

Modulation of Nuclear Factor Kappa B (NF-κB) Signaling

Monomethyl Fumarate also exerts its anti-inflammatory effects through the modulation of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govneurology.org NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.com In various preclinical models, fumarates have been shown to inhibit the activation of the NF-κB pathway. neurology.org

The precise mechanism of NF-κB inhibition by fumarates is multifaceted. One proposed mechanism involves the direct covalent modification of key proteins within the NF-κB signaling cascade. For instance, DMF has been shown to covalently modify the p65 subunit of NF-κB, which can interfere with its ability to bind to DNA and initiate transcription. frontiersin.org Additionally, the activation of the Nrf2 pathway by MMF can indirectly suppress NF-κB signaling, as some Nrf2 target genes have anti-inflammatory properties. frontiersin.org Furthermore, in microglia, MMF has been shown to inhibit NF-κB activity through a pathway involving the HCAR2 receptor and subsequent deacetylation of NF-κB subunits. frontiersin.orgnih.gov

Effects on Cellular Redox Homeostasis (e.g., Glutathione (B108866) Modulation)

Monomethyl Fumarate significantly impacts cellular redox homeostasis, primarily through its interaction with glutathione (GSH), the most abundant intracellular antioxidant. nih.govmdpi.com Fumarates are electrophilic compounds that can react with the nucleophilic thiol group of GSH, leading to the formation of GSH adducts. uniroma1.it

| Compound | Effect on GSH | Reference |

|---|---|---|

| Dimethyl Fumarate (DMF) | Acute, concentration-dependent depletion, followed by a rebound increase above baseline by 24 hours. | nih.govneurology.org |

| Monoethyl Fumarate (MEF) | No acute reduction, but an increase in GSH levels by 24 hours. | nih.govneurology.org |

Impact on Cellular Metabolic Pathways (e.g., Aerobic Glycolysis)

Recent research has uncovered a significant role for fumarates in modulating cellular metabolism, particularly aerobic glycolysis, also known as the Warburg effect. frontiersin.orgnih.gov Activated immune cells, much like cancer cells, often switch their metabolic state to favor aerobic glycolysis to support their rapid proliferation and effector functions. nih.govashpublications.org

Monomethyl Fumarate and its precursor DMF have been shown to inhibit aerobic glycolysis in immune cells. nih.govnih.gov The mechanism for this involves the covalent modification, or "succination," and subsequent inactivation of the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH). nih.govnih.gov By targeting GAPDH, fumarates reduce the glycolytic flux in activated myeloid and lymphoid cells. nih.gov This metabolic reprogramming has a direct impact on the inflammatory response, shifting the balance from pro-inflammatory to more regulatory immune cell phenotypes. nih.gov This inhibition of aerobic glycolysis represents a key Nrf2-independent mechanism of action for the immunomodulatory effects of fumarates. mdpi.com

Receptor-Mediated Interactions (e.g., Hydroxycarboxylic Acid Receptor 2)

Monomethyl Fumarate is a potent agonist for the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. frontiersin.orgwikipedia.org This receptor is expressed on various immune cells, including neutrophils and microglia. frontiersin.orgfrontiersin.org The interaction between MMF and HCAR2 is another important Nrf2-independent pathway contributing to its anti-inflammatory effects. nih.gov

Activation of HCAR2 by MMF has been shown to mediate the therapeutic effects of fumarates in preclinical models of neuroinflammation. frontiersin.orgfrontiersin.org In models of experimental autoimmune encephalomyelitis (EAE), the beneficial effects of DMF treatment were absent in HCAR2-deficient mice. frontiersin.org Mechanistically, HCAR2 activation in microglia can trigger a signaling cascade involving AMPK and Sirtuin 1, which ultimately leads to the inhibition of the NF-κB pathway and a reduction in the production of pro-inflammatory molecules. frontiersin.orgnih.gov This receptor-mediated interaction allows MMF to modulate the phenotype of microglia, shifting them from a pro-inflammatory to a more neuroprotective state. nih.gov

Cellular Bioavailability and Transport Mechanisms

The cellular uptake of Monomethyl Fumarate is a critical factor for its biological activity. As a small, cell-permeable metabolite, MMF can cross cell membranes to engage with its intracellular targets. wikipedia.org However, its transport is not solely dependent on passive diffusion.

Studies have indicated that MMF is subject to active efflux by certain ATP-binding cassette (ABC) transporters. For example, in vitro experiments have shown that MMF can be a substrate for ABCC1, which may limit its intracellular accumulation in cells expressing this transporter. nih.gov Conversely, MMF does not appear to interact significantly with other transporters like ABCB1 or ABCG2. nih.gov The tissue binding of MMF is generally low, suggesting that a significant fraction remains unbound and available to interact with its targets. springermedizin.de The interplay between passive diffusion and active transport mechanisms ultimately determines the intracellular concentration and, consequently, the pharmacological activity of Monomethyl Fumarate in different cell types.

Endocytic Pathways (Clathrin-mediated, Caveolae-mediated, Macropinocytosis)

The cellular uptake of fumarate compounds can occur through various endocytic pathways, which are processes by which cells internalize molecules by engulfing them. These pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govbeilstein-journals.org

Clathrin-mediated endocytosis is a well-studied pathway involving the formation of small vesicles coated with the protein clathrin. wilhelm-lab.com Research on ferrous fumarate has shown that its uptake can be mediated by clathrin-dependent endocytosis in intestinal cells. frontiersin.org While this study focuses on an iron salt of fumaric acid, it suggests that the fumarate moiety can be internalized via this common pathway.

Caveolae-mediated endocytosis involves flask-shaped invaginations of the plasma membrane called caveolae. nih.gov This pathway is often associated with the transport of molecules to compartments other than lysosomes, potentially avoiding degradation. nih.gov

Macropinocytosis is a process of non-specific uptake of extracellular fluid and its contents into large vesicles. wilhelm-lab.com

Inhibition of these pathways using specific chemical inhibitors has been a key method to determine their involvement in the uptake of various substances, including nanoparticles. nih.gov For instance, chlorpromazine (B137089) is used to inhibit clathrin-mediated endocytosis, while filipin (B1216100) and amiloride (B1667095) are used to inhibit caveolae-mediated endocytosis and macropinocytosis, respectively. nih.gov Studies on nanoparticles have demonstrated that multiple uptake mechanisms can operate simultaneously. nih.gov

Direct Translocation Mechanisms Across Cellular Membranes

In addition to endocytosis, small molecules like MMF may directly cross the cellular membrane. This can occur through passive diffusion, driven by a concentration gradient, or via transporter proteins. The ability of MMF to cross the blood-brain barrier suggests it can effectively traverse cellular membranes to exert its effects within the central nervous system. frontiersin.org The chemical properties of MMF, including its relatively small size and lipophilicity, likely contribute to its ability to directly penetrate cell membranes. wilhelm-lab.com

Factors Influencing Cellular Uptake Efficiency (e.g., Surface Charge, Morphology, Size)

The efficiency of cellular uptake is influenced by several physicochemical properties of the molecule or particle being internalized. aginganddisease.org While these factors are extensively studied for nanoparticles, the principles can be applied to small molecules as well.

Size and Shape: The dimensions of a particle or molecule can dictate the primary uptake pathway. aps.org

Surface Charge: The charge of a molecule can influence its interaction with the negatively charged cell membrane. Cationic (positively charged) molecules often show higher uptake due to electrostatic interactions. researchgate.net

Lipophilicity: The lipid solubility of a compound can facilitate its passage across the lipid bilayer of the cell membrane.

Table 1: Factors Influencing Cellular Uptake

| Factor | Influence on Cellular Uptake |

|---|---|

| Size | Determines the feasibility of different endocytic pathways. |

| Shape | Can affect the interaction with cell surface receptors and membrane curvature. aps.org |

| Surface Charge | Positively charged molecules may have enhanced uptake due to attraction to the negatively charged cell membrane. researchgate.net |

| Lipophilicity | Higher lipid solubility can increase the rate of direct translocation across the cell membrane. |

| Cell Type | Different cell types express different levels of endocytic machinery and membrane transporters. beilstein-journals.org |

Preclinical Research in In Vitro and In Vivo Animal Models

Preclinical studies using cell cultures and animal models have been instrumental in elucidating the neuroprotective and immunomodulatory effects of fumarates.

Studies in Organotypic Slice Cultures and Defined Cell Lines

Organotypic slice cultures, which preserve the three-dimensional architecture of tissues like the brain, provide a valuable ex vivo model system. nih.govnih.gov

Studies using organotypic slice cultures of the rat cerebellum and hippocampus have demonstrated the neuroprotective effects of MMF. plos.org In a model of oxygen-glucose deprivation, which mimics ischemic conditions, MMF treatment significantly reduced cell death. plos.orgplos.org The protective effect was concentration-dependent, with calculated EC50 values of 4.74 µM in the cerebellum and 7.92 µM in the hippocampus. plos.orgresearchgate.net

In defined cell lines, such as primary neurons and microglia, both DMF and MMF have been shown to protect against oxidative stress. mdpi.com MMF was found to be more potent than DMF in protecting neurons from toxicity at certain concentrations and time points. mdpi.com Furthermore, in human brain endothelial cells, MMF reduced the adhesion and migration of monocytes, suggesting a direct effect on the blood-brain barrier. nih.gov

Table 2: Effects of Monomethyl Fumarate (MMF) in Organotypic Slice Cultures

| Brain Region | Model | Key Finding | Reference |

|---|---|---|---|

| Cerebellum | Oxygen-Glucose Deprivation | Reduced cell death with an EC50 of 4.74 µM. | plos.org |

| Hippocampus | Oxygen-Glucose Deprivation | Reduced cell death with an EC50 of 7.92 µM. | plos.org |

Investigations in Animal Models for Disease Pathophysiology

Animal models are crucial for understanding the complex interactions of a compound within a living system. nih.govfrontiersin.orgpharmaron.com Fumarates have been studied in various models of neurological diseases.

In a mouse model of macrophage activation syndrome (MAS), MMF treatment led to significant improvements in disease parameters, including reduced anemia and splenomegaly. acrabstracts.orgresearchgate.net These effects were associated with a decrease in pro-inflammatory cytokines like IFNγ and IL-12, and an increase in the anti-inflammatory cytokine IL-10. acrabstracts.orgresearchgate.net

In models of multiple sclerosis (MS), such as experimental autoimmune encephalomyelitis (EAE), DMF and MMF have been shown to reduce disease severity. frontiersin.org The therapeutic effects are attributed to both immunomodulatory and neuroprotective mechanisms. frontiersin.orgscispace.com For instance, MMF has been shown to cross the blood-brain barrier and exert direct cytoprotective effects in the central nervous system. frontiersin.org In a non-inflammatory model of light-induced retinal degeneration, DMF treatment reduced retinal damage and microglial activation. frontiersin.org

Assessment of Pharmacodynamic Endpoints in Non-Human Systems

Pharmacodynamic endpoints are used to measure the biological effects of a drug. In preclinical studies of fumarates, a key pharmacodynamic marker is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. europa.eufda.gov

In vivo studies have shown that administration of DMF or MMF leads to increased nuclear levels of Nrf2 and the upregulation of its target antioxidant genes, such as NQO1, in the central nervous system. frontiersin.orgnih.gov In a mouse model of retinal ischemia-reperfusion injury, the neuroprotective effects of MMF were shown to be dependent on Nrf2. nih.gov Similarly, in a model of intracerebral hemorrhage, DMF promoted neurological recovery through the Nrf2 pathway. nih.gov

Another important pharmacodynamic effect is the modulation of immune cell function. MMF has been shown to increase the expression of Heme Oxygenase-1 (HO-1) in macrophages, which contributes to its anti-inflammatory effects. acrabstracts.orgresearchgate.net In human natural killer (NK) cells, MMF has been observed to enhance their ability to lyse tumor cells. nih.govfrontiersin.org

Table 3: Key Pharmacodynamic Endpoints for Fumarates in Preclinical Models

| Endpoint | Biological Effect | Model System | Reference |

|---|---|---|---|

| Nrf2 Activation | Upregulation of antioxidant genes | Rodent CNS, Retinal cells | frontiersin.orgeuropa.eunih.gov |

| HO-1 Expression | Anti-inflammatory response | Murine macrophages | acrabstracts.orgresearchgate.net |

| Cytokine Modulation | Decreased pro-inflammatory cytokines (IFNγ, IL-12), Increased anti-inflammatory cytokine (IL-10) | Murine model of MAS | acrabstracts.orgresearchgate.net |

| Immune Cell Function | Enhanced NK cell cytotoxicity | Human NK cells | nih.govfrontiersin.org |

Evaluation of Immunomodulatory and Anti-inflammatory Effects in Animal Models

An extensive search of scientific databases and preclinical research literature did not yield specific studies evaluating the immunomodulatory and anti-inflammatory properties of Monoisopropyl Fumarate in animal models. The existing body of research on fumarates focuses almost exclusively on Dimethyl Fumarate (DMF) and Monomethyl Fumarate (MMF). uni-goettingen.deeuropa.eunih.gov

Studies on these related compounds have demonstrated significant immunomodulatory and anti-inflammatory effects in various preclinical models of disease. mdpi.comfrontiersin.org For instance, in animal models of multiple sclerosis, such as Experimental Autoimmune Encephalomyelitis (EAE), Dimethyl Fumarate has been shown to reduce inflammation and demyelination. uni-goettingen.de The mechanisms often involve modulating immune cell populations, decreasing pro-inflammatory cytokines, and potentially exerting neuroprotective effects. uni-goettingen.defrontiersin.org

However, without direct experimental investigation of this compound, it is not scientifically possible to extrapolate these findings. The biological and pharmacological activity of a compound is highly dependent on its specific chemical structure, which influences its absorption, distribution, metabolism, and ultimately, its interaction with biological targets.

Due to the absence of research data, no data tables or detailed findings on the in vivo immunomodulatory and anti-inflammatory effects of this compound can be presented.

Metabolic Transformation and Biotransformation Pathways in Vitro and Non Human in Vivo Models

Enzymatic Hydrolysis and Metabolite Identification

The primary metabolic pathway for fumaric acid esters is rapid enzymatic hydrolysis. In the case of the structurally related compound dimethyl fumarate (B1241708), it is almost completely metabolized by esterases in the intestines and other tissues to its active metabolite, monomethyl fumarate (MMF), before it reaches the systemic circulation. nih.gov In fact, DMF is not typically quantifiable in plasma after oral administration due to this rapid and extensive presystemic hydrolysis. europa.eu Research has identified that carboxylesterase-1 (CES1) is a key enzyme responsible for the conversion of DMF to MMF. nih.gov

By chemical analogy, monoisopropyl fumarate is predicted to undergo a similar hydrolytic cleavage of its ester bond. This reaction, catalyzed by ubiquitous esterases, would yield isopropyl alcohol and fumaric acid.

Once formed, fumaric acid is an endogenous intermediate of the Krebs (TCA) cycle. It can be converted to L-malate by the mitochondrial enzyme fumarate hydratase (also known as fumarase). nih.govnih.gov This integration into central carbon metabolism means that the fumarate moiety is ultimately metabolized to carbon dioxide and water. Metabolic labeling studies have confirmed that exogenously supplied fumarate can enter the mitochondrial TCA cycle. nih.gov The other hydrolysis product, isopropanol (B130326), would be further metabolized, likely by alcohol dehydrogenase and aldehyde dehydrogenase, to acetone (B3395972) and then further downstream metabolites.

The identification of metabolites is central to understanding the biotransformation of a compound. While monomethyl fumarate is the well-established primary metabolite of dimethyl fumarate mdpi.com, the direct metabolite of this compound hydrolysis is fumaric acid.

| Parent Compound | Predicted Catalyzing Enzyme | Primary Metabolites | Further Metabolic Fate |

|---|---|---|---|

| This compound | Esterases (e.g., Carboxylesterases) | Fumaric Acid, Isopropyl Alcohol | Fumaric acid enters the TCA cycle; Isopropanol is oxidized. |

| Dimethyl Fumarate (for comparison) | Carboxylesterase-1 (CES1) nih.gov | Monomethyl Fumarate (MMF) europa.eumdpi.com | Hydrolyzed to methanol (B129727) and fumaric acid, which enters the TCA cycle. |

Role of Hepatic Cytochrome P450 Enzymes in Biotransformation in Non-Human Primates

While hydrolysis by esterases is the principal metabolic route for fumarate esters, the role of other enzyme systems, such as the hepatic cytochrome P450 (CYP450) superfamily, must be considered for the metabolism of the parent compound or its metabolites. mdpi.comdovepress.com The liver is the primary site of drug metabolism, and CYP450 enzymes are responsible for the oxidative biotransformation of a vast array of xenobiotics. dovepress.com

Non-human primates, particularly cynomolgus monkeys (Macaca fascicularis), are frequently used in preclinical studies due to their evolutionary proximity to humans. nih.gov Studies to characterize the hepatic expression of CYP450 enzymes in these animals provide a basis for understanding the potential for oxidative metabolism.

Immunoblotting analysis of liver microsomes from cynomolgus monkeys has systematically determined the content of various CYP enzymes. nih.gov The CYP3A subfamily (CYP3A4 and CYP3A5) is the most abundant, which is similar to humans. nih.gov This is followed by CYP2A, CYP2B6, CYP2E1, and members of the CYP2C and CYP2D families. nih.gov Although the primary metabolites of this compound (fumaric acid and isopropanol) are endogenous or simple molecules with well-known metabolic fates not primarily dependent on CYP oxidative pathways, any minor, alternative metabolic routes for the parent compound would likely involve these hepatic enzymes.

| CYP450 Enzyme/Subfamily | Average Content (pmol/mg protein) |

|---|---|

| Total CYP3A (CYP3A4 + CYP3A5) | 36.0 |

| CYP2A | 26.0 |

| CYP2B6 | 14.0 |

| CYP2E1 | 12.0 |

| CYP2C9/19 | 11.0 |

| CYP2C76 | 4.3 |

| CYP2D | 3.2 |

Environmental Fate and Degradation Pathways of Fumarate Esters

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical substance through non-biological processes. For monoisopropyl fumarate (B1241708), the key abiotic degradation mechanisms are hydrolysis and, to a lesser extent, photodegradation.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Fumarate esters are susceptible to hydrolysis, which can occur spontaneously in aqueous environments. nih.govgoogle.com This process can be catalyzed by either acidic or basic conditions. nih.gov The hydrolysis of a dialkyl fumarate, such as dimethyl fumarate (DMF), is a two-step process. First, one ester group is hydrolyzed to form the corresponding monoester, in this case, monomethyl fumarate (MMF). Subsequently, the second ester group is hydrolyzed to yield fumaric acid. nih.govnih.gov

Photodegradation

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Direct photodegradation of a compound requires it to absorb light in the solar spectrum that reaches the Earth's surface (wavelengths greater than 290 nm). Fumaric acid itself does not absorb light in this range and is therefore not expected to be susceptible to direct photolysis. It is likely that its esters, including monoisopropyl fumarate, behave similarly.

However, indirect photodegradation can occur through reactions with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH). This process can contribute to the degradation of fumaric acid in sunlit natural waters. mcgill.ca The photodegradation of other types of esters, like phthalate (B1215562) esters, has been shown to be influenced by factors such as the presence of photosensitizers like titanium dioxide (TiO2) and hydrogen peroxide, as well as the pH of the water. nih.gove3s-conferences.org While not directly studied for this compound, these findings suggest that indirect photolysis could be a contributing degradation pathway in certain environmental compartments.

Table 1: Key Abiotic Degradation Pathways for this compound

| Degradation Mechanism | Description | Primary Degradation Products | Influencing Factors |

|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond by reaction with water. nih.govgoogle.com | Fumaric Acid, Isopropyl Alcohol nih.govdrugbank.com | pH, Temperature brainly.com |

| Indirect Photodegradation | Degradation by reaction with photochemically produced reactive species (e.g., hydroxyl radicals). | Potentially smaller organic molecules, ultimately leading to CO2 and water. | Presence of photosensitizers (e.g., humic substances, TiO2), intensity of sunlight. nih.govacademindex.com |

Biodegradation Pathways in Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many chemical compounds. For this compound, biodegradation is expected to be a significant and relatively rapid process.

The primary step in the biodegradation of fumarate esters is enzymatic hydrolysis by esterases, which are ubiquitous in microorganisms. nih.govsfu.ca This enzymatic action cleaves the ester bond, releasing fumaric acid and isopropyl alcohol. nih.gov Studies on dimethyl fumarate have shown that it is readily biodegradable, with significant degradation occurring within a short timeframe in standard tests. fass.sefass.se This suggests that other simple fumarate esters, including this compound, would also be readily biodegradable.

Once hydrolyzed, the degradation products enter well-established metabolic pathways:

Fumaric Acid: As a natural dicarboxylic acid, fumaric acid is an intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in a wide range of aerobic and anaerobic organisms. It is therefore readily metabolized.

Isopropyl Alcohol: Isopropyl alcohol is also known to be biodegradable by various microorganisms. regulations.govcabidigitallibrary.org It is typically oxidized to acetone (B3395972), which is then further metabolized. nih.gov

In anaerobic environments, such as sediments and some groundwater, a notable biodegradation process involves the addition of fumarate to hydrocarbons. rsc.orgfrontiersin.orgnih.gov This process, catalyzed by enzymes like alkylsuccinate synthase, is an activation step for the anaerobic degradation of alkanes and aromatic hydrocarbons. rsc.orgresearchgate.net While this is a degradation pathway for other pollutants that uses fumarate, it underscores the central role of fumarate in microbial metabolism in anoxic settings.

Table 2: Biodegradation of this compound

| Pathway Step | Description | Key Enzymes | Resulting Products |

|---|---|---|---|

| Initial Hydrolysis | Enzymatic cleavage of the ester bond. nih.govsfu.ca | Esterases | Fumaric Acid, Isopropyl Alcohol nih.gov |

| Metabolism of Fumaric Acid | Entry into the citric acid cycle. | Fumarase and other metabolic enzymes | Carbon Dioxide, Water, Biomass |

| Metabolism of Isopropyl Alcohol | Oxidation and further breakdown. cabidigitallibrary.orgnih.gov | Alcohol dehydrogenases and other enzymes | Acetone, then further to CO2, Water, Biomass |

Formation of Degradation Products and Their Environmental Implications

The primary degradation products of this compound through both abiotic and biotic pathways are fumaric acid and isopropyl alcohol.

Fumaric Acid: Fumaric acid is a naturally occurring compound found in many plants and is a key component of cellular metabolism in most living organisms. Its environmental risk is considered to be low. It is not expected to bioaccumulate, and it is readily biodegradable. fass.se

Isopropyl Alcohol: Isopropyl alcohol is a common industrial solvent that is also found in numerous consumer products. It is miscible with water and has a low potential for bioaccumulation in aquatic organisms. regulations.govrsc.org In the environment, it is expected to biodegrade relatively quickly. regulations.gov While high concentrations can be toxic to aquatic life, the concentrations resulting from the degradation of this compound in the environment are unlikely to pose a significant risk. cabidigitallibrary.orgnih.gov

Other Potential Products: Under anaerobic conditions where fumarate is used in the degradation of other compounds, metabolites such as alkylsuccinates can be formed. frontiersin.orgnih.gov These are considered transient intermediates in the breakdown of hydrocarbons. oup.com The ultimate degradation of this compound itself is expected to lead to simple, non-toxic end products like carbon dioxide and water.

Computational Studies and Molecular Modeling of Monoisopropyl Fumarate and Derivatives

Structure-Activity Relationship (SAR) Modeling for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a molecule influences its biological activity. jppres.comsemanticscholar.org For fumaric acid esters, a key biological effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. researchgate.netnih.gov This activation is primarily mediated by the interaction of these electrophilic compounds with the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. plos.orgnih.gov

The electrophilicity of the α,β-unsaturated carbonyl system in fumarates is a crucial determinant of their activity. SAR studies on various fumarate (B1241708) esters have shown that the nature of the ester group significantly modulates this reactivity and, consequently, the potency of Nrf2 activation. While specific SAR studies focusing solely on a wide range of monoalkyl fumarates, including monoisopropyl fumarate, are not extensively documented in publicly available literature, the principles can be inferred from comparative studies of related compounds such as dimethyl fumarate (DMF) and its primary active metabolite, monomethyl fumararate (MMF). bepress.com

The reactivity of the fumarate is influenced by the steric and electronic properties of the ester substituent. Larger alkyl groups, like the isopropyl group in this compound, can influence the molecule's ability to approach and react with the target cysteine residues on Keap1.

Table 1: Comparative Biological Activity of Fumarate Derivatives

| Compound | Nrf2 Activation Potency | Key Structural Features |

|---|---|---|

| Dimethyl Fumarate (DMF) | High | Two methyl ester groups |

| Monomethyl Fumarate (MMF) | Moderate to High | One methyl ester and one carboxylic acid group |

| Monoethyl Fumarate (MEF) | Moderate | One ethyl ester and one carboxylic acid group |

| This compound | Predicted Moderate | One isopropyl ester and one carboxylic acid group |

Note: The activity of this compound is predicted based on general SAR principles of fumarate esters, as direct comparative studies are not widely available.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its protein target at an atomic level. tandfonline.commdpi.com The primary target for the biological activity of fumarate esters is the Keap1 protein. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when bound to a protein target. Docking studies have been performed on various fumarate derivatives with the Kelch domain of Keap1, the binding site for Nrf2. nih.govbiorxiv.org These studies reveal that fumarates can bind to a pocket in the Kelch domain, interacting with key amino acid residues. While specific docking scores for this compound are not readily found in the literature, comparative docking studies of other fumarates provide valuable insights. For instance, a recent study performed molecular docking of 100 fumarate derivatives, highlighting that modifications to the ester group can significantly impact binding affinity. biorxiv.org

Table 2: Comparative Molecular Docking Scores of Fumarate Derivatives against Keap1

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Dimethyl Fumarate (DMF) | -8.423 biorxiv.org | Arg415, Ser508, Tyr334, Tyr572 tandfonline.com |

| Monomethyl Fumarate (MMF) | -7.456 biorxiv.org | Arg415, Ser508, Tyr334, Tyr572 |

| Monoethyl Fumarate (MEF) | -7.146 biorxiv.org | Arg415, Ser508, Tyr334, Tyr572 |

| This compound | Predicted: -7 to -8 | Arg415, Ser508, Tyr334, Tyr572 |

Note: The docking score for this compound is an estimation based on the scores of structurally similar compounds. The interacting residues are predicted based on the binding mode of other fumarates.

Quantitative Structure-Property Relationship (QSPR) Predictions

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. scispace.com These models are used to predict properties like solubility, boiling point, and lipophilicity (logP) without the need for experimental measurements. mdpi.com

For this compound, QSPR models could be developed to predict a range of properties relevant to its behavior in biological systems. These models typically use a variety of molecular descriptors, which are numerical representations of a molecule's structure. Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment).

While a specific QSPR study dedicated to this compound is not available, general QSPR models for aliphatic esters can provide a framework for such predictions. scispace.com The properties of this compound would be influenced by descriptors related to its molecular size, shape, and the presence of the ester and carboxylic acid functional groups.

Table 3: Predicted Physicochemical Properties of this compound using QSPR Principles

| Property | Predicted Value | Key Influencing Descriptors |

|---|---|---|

| LogP (Lipophilicity) | ~1.0 - 1.5 | Alkyl chain size, presence of polar groups |

| Boiling Point (°C) | ~250 - 270 | Molecular weight, intermolecular forces |

| Water Solubility (g/L) | Moderately soluble | Balance of hydrophobic isopropyl group and hydrophilic carboxylic acid |

Note: These values are estimations based on the structural characteristics of this compound and general QSPR principles for similar molecules.

Q & A

Q. What established methods are recommended for synthesizing Monoisopropyl Fumarate with high purity?

this compound synthesis typically involves esterification of fumaric acid with isopropyl alcohol under acidic catalysis. Key steps include:

- Reagent preparation : Use anhydrous fumaric acid and isopropyl alcohol (molar ratio 1:1.2) to minimize unreacted starting material .

- Catalysis : Sulfuric acid (0.5–1% w/w) is added, and the reaction is refluxed at 80–90°C for 6–8 hours under nitrogen to prevent oxidation .

- Purification : Post-reaction, neutralize the catalyst with sodium bicarbonate, extract with ethyl acetate, and purify via vacuum distillation or recrystallization. Purity (>98.5%) is verified using HPLC (C18 column, 0.1% phosphoric acid/acetonitrile mobile phase) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- FT-IR : Confirm ester carbonyl stretch (~1710 cm⁻¹) and hydroxyl absence .

- ¹H/¹³C NMR : Key signals include isopropyl methyl protons (δ 1.2–1.4 ppm) and fumarate alkene carbons (δ 130–135 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 173.1 [M+H]⁺ and fragmentation patterns for structural validation .

- XRD : Crystalline structure analysis to ensure polymorphic consistency .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve this compound from its isomers?

Critical parameters include:

| Parameter | Optimal Condition |

|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm |

| Mobile Phase | 0.1% H₃PO₄:Acetonitrile (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 30°C |

Validation : System suitability tests (USP guidelines) require ≤2% RSD for retention time and peak area . Adjust acetonitrile ratio (±5%) to enhance resolution of cis/trans isomers.

Q. What strategies address contradictory solubility data for this compound in polar vs. non-polar solvents?

- Controlled experiments : Conduct triplicate solubility tests in solvents (e.g., water, ethanol, hexane) at 25°C using gravimetric analysis .

- Data normalization : Account for batch-to-batch purity variations by correlating solubility with HPLC-determined purity (>98.5%) .

- Statistical analysis : Apply ANOVA to identify outliers; inconsistent results may arise from residual catalysts or moisture content .

Q. How should stability studies be designed to evaluate this compound under stress conditions?

- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days .

- Analytical monitoring : Use HPLC to quantify degradation products (e.g., fumaric acid, isopropyl alcohol). Impurity thresholds should follow ICH Q3B guidelines (<0.1% for unknown impurities) .

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. What advanced techniques identify trace impurities in this compound batches?

- LC-MS/MS : Detect impurities at ppm levels using MRM (Multiple Reaction Monitoring) modes .

- NMR spectroscopy : ²D-COSY and HSQC experiments resolve overlapping signals from structurally similar byproducts .

- Headspace GC-MS : Quantify residual solvents (e.g., isopropyl alcohol) with a detection limit of 10 ppm .

Methodological Best Practices

- Safety protocols : Handle this compound in a fume hood; avoid skin contact (use nitrile gloves) and inhalation (wear N95 masks) .

- Data documentation : Record raw chromatograms, spectral data, and statistical outputs in electronic lab notebooks for reproducibility .

- Ethical reporting : Disclose all synthetic yields, purity metrics, and anomalous data points to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.